3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide
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Overview
Description
3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfamoyl group, a dichlorobenzyl group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with a suitable amine to form an intermediate amide. This intermediate is then reacted with benzylsulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity. The methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(benzylsulfamoyl)-N-(2,4-dichlorobenzyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzylsulfamoyl and dichlorobenzyl groups enhances its versatility in various chemical reactions and biological interactions.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-30-20-10-8-16(22(27)25-14-17-7-9-18(23)12-19(17)24)11-21(20)31(28,29)26-13-15-5-3-2-4-6-15/h2-12,26H,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTGHXFEMUZNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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